4-Aminobutanal

Übersicht

Beschreibung

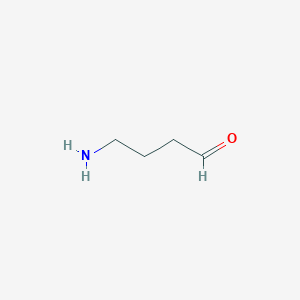

4-Aminobutanal is an omega-aminoaldehyde that is butanal in which one of the hydrogens of the terminal methyl group has been replaced by an amino group . It is a versatile compound with significant applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: 4-Aminobutanal kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Ansatz beinhaltet die Reduktion von 4-Nitrobutanal unter Verwendung von Wasserstoffgas in Gegenwart eines Palladiumkatalysators. Eine weitere Methode beinhaltet die Oxidation von 4-Aminobutanol unter Verwendung milder Oxidationsmittel .

Industrielle Produktionsverfahren: In industriellen Umgebungen wird this compound häufig durch katalytische Hydrierung von 4-Nitrobutanal hergestellt. Dieser Prozess beinhaltet die Verwendung eines Palladiumkatalysators unter kontrollierten Temperatur- und Druckbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 4-Aminobutanal durchläuft verschiedene chemische Reaktionen, einschließlich Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Substitution: Die Aminogruppe in this compound kann an nukleophilen Substitutionsreaktionen teilnehmen und verschiedene Derivate bilden.

Hauptprodukte, die gebildet werden:

Oxidation: 4-Aminobutansäure

Reduktion: 4-Aminobutanol

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

4-Aminobutanal hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Industrie: this compound wird bei der Herstellung von Polymeren, Harzen und anderen Industriechemikalien verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. In biologischen Systemen wird es zu 4-Aminobutansäure umgewandelt, die dann an der Synthese von Polyaminen und anderen wichtigen Biomolekülen teilnehmen kann . Die Aldehydgruppe der Verbindung ermöglicht es ihr, Schiff-Basen mit Aminen zu bilden, was verschiedene biochemische Reaktionen erleichtert .

Ähnliche Verbindungen:

3-Aminopropanal: Ähnlich wie this compound, aber mit einer kürzeren Kohlenstoffkette.

4-Aminobutansäure: Die oxidierte Form von this compound.

4-Aminobutanol: Die reduzierte Form von this compound.

Einzigartigkeit: this compound ist aufgrund seiner Fähigkeit, an einer Vielzahl von chemischen Reaktionen teilzunehmen, einzigartig, was es zu einem wertvollen Zwischenprodukt in der organischen Synthese macht. Seine Rolle in biologischen Systemen als Vorläufer von Polyaminen unterstreicht auch seine Bedeutung in Stoffwechselwegen .

Wirkmechanismus

The mechanism of action of 4-Aminobutanal involves its interaction with various molecular targets and pathways. In biological systems, it is converted to 4-aminobutanoic acid, which can then participate in the synthesis of polyamines and other important biomolecules . The compound’s aldehyde group allows it to form Schiff bases with amines, facilitating various biochemical reactions .

Vergleich Mit ähnlichen Verbindungen

3-Aminopropanal: Similar to 4-Aminobutanal but with a shorter carbon chain.

4-Aminobutanoic Acid: The oxidized form of this compound.

4-Aminobutanol: The reduced form of this compound.

Uniqueness: this compound is unique due to its ability to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Its role in biological systems as a precursor to polyamines also highlights its importance in metabolic pathways .

Biologische Aktivität

4-Aminobutanal, also known as 4-aminobutyraldehyde or γ-aminobutyraldehyde, is a biologically significant compound that plays a crucial role in various metabolic pathways across different organisms. It is primarily recognized for its involvement in the synthesis of gamma-aminobutyric acid (GABA), an important neurotransmitter in mammals and a signaling molecule in plants. This article explores the biological activity of this compound, highlighting its enzymatic interactions, metabolic pathways, and potential therapeutic applications.

- Chemical Formula : C₄H₉NO

- IUPAC Name : this compound

- Molecular Weight : 87.12 g/mol

- CAS Number : 4390-05-0

- Structure :

Metabolic Role

This compound is produced as an intermediate in the metabolism of polyamines, particularly putrescine. It serves as a substrate for NAD+-dependent aminoaldehyde dehydrogenases (AMADH), which catalyze its conversion into GABA. This reaction is significant for maintaining GABA levels in the brain and influencing various physiological processes such as mood regulation and muscle tone.

Enzymatic Reactions Involving this compound

| Enzyme | Reaction | Product |

|---|---|---|

| ALDH10A8 | GABA | |

| ALDH10A9 | GABA |

These reactions indicate the critical role of this compound in GABA biosynthesis, which is essential for neurotransmission and has implications in neurodegenerative diseases.

Neurotransmission and Neurological Disorders

The conversion of this compound to GABA suggests its potential involvement in neurological functions. Studies have shown that alterations in GABA levels are linked to various disorders, including anxiety, depression, and epilepsy. The modulation of GABAergic activity through compounds that influence this compound levels could offer therapeutic avenues for treating these conditions.

Plant Physiology

In plants, this compound is involved in stress responses, particularly under saline conditions. Research indicates that loss-of-function mutants of aldehyde dehydrogenase genes responsible for converting this compound to GABA exhibit increased sensitivity to salinity stress. This highlights the compound's role as a signaling molecule that helps plants adapt to environmental stressors .

Case Studies

- Neuroprotective Effects : A study demonstrated that enhancing GABA synthesis via increased levels of this compound resulted in neuroprotective effects against oxidative stress in neuronal cell cultures. This suggests potential applications in neuroprotection strategies for diseases like Alzheimer's .

- Stress Tolerance in Plants : In Arabidopsis thaliana, the overexpression of genes encoding enzymes that metabolize this compound led to improved growth under salt stress conditions. This finding emphasizes the importance of this compound in plant resilience mechanisms .

Eigenschaften

IUPAC Name |

4-aminobutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c5-3-1-2-4-6/h4H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQLQEYLEYWJIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50863389 | |

| Record name | 4-Aminobutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Aminobutyraldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001080 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4390-05-0 | |

| Record name | 4-Aminobutanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4390-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminobutyraldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004390050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminobutyraldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001080 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.